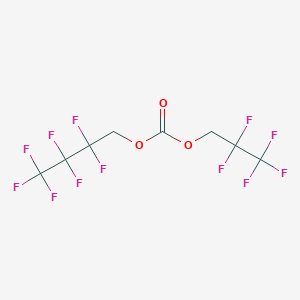

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate es un compuesto orgánico fluorado. Se caracteriza por la presencia de múltiples átomos de flúor, que confieren propiedades únicas, como una alta estabilidad térmica, resistencia química y baja energía superficial. Estas propiedades lo hacen valioso en diversas aplicaciones industriales y científicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate normalmente implica la reacción de 2,2,3,3,4,4,4-Heptafluorobutyl alcohol con 2,2,3,3,3-pentafluoropropyl cloroformiato. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del cloroformiato. A menudo se utiliza una base como piridina o trietilamina para neutralizar el ácido clorhídrico formado durante la reacción.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, lo que lleva a mayores rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate puede sufrir varias reacciones químicas, incluidas:

Reacciones de sustitución: Los átomos de flúor se pueden reemplazar por otros nucleófilos en condiciones adecuadas.

Hidrólisis: En presencia de agua, el grupo carbonato se puede hidrolizar para formar los alcoholes correspondientes y dióxido de carbono.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las reacciones generalmente se llevan a cabo en disolventes apróticos polares como dimetilsulfóxido (DMSO) o acetonitrilo.

Hidrólisis: Las condiciones ácidas o básicas pueden catalizar la hidrólisis del grupo carbonato. Por ejemplo, se puede utilizar ácido clorhídrico o hidróxido de sodio.

Principales productos

Reacciones de sustitución: Los productos principales dependen del nucleófilo utilizado. Por ejemplo, la reacción con una amina produciría un carbamato fluorado.

Hidrólisis: Los productos primarios son 2,2,3,3,4,4,4-Heptafluorobutyl alcohol y 2,2,3,3,3-pentafluoropropyl alcohol.

Aplicaciones Científicas De Investigación

2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de polímeros fluorados y surfactantes. Sus propiedades únicas lo hacen adecuado para crear materiales con alta resistencia química y baja energía superficial.

Biología: El compuesto se puede utilizar para modificar biomoléculas, mejorando su estabilidad y resistencia a la degradación.

Medicina: Los compuestos fluorados a menudo se utilizan en productos farmacéuticos para mejorar la biodisponibilidad y la estabilidad metabólica de los fármacos.

Industria: Se utiliza en la producción de recubrimientos especiales, lubricantes y selladores debido a su excelente estabilidad térmica y química.

Mecanismo De Acción

El mecanismo por el cual 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate ejerce sus efectos está principalmente relacionado con su contenido de flúor. La presencia de múltiples átomos de flúor aumenta la electronegatividad del compuesto, lo que lleva a fuertes interacciones con otras moléculas. Esto puede mejorar la estabilidad y resistencia de los materiales a la degradación química y térmica. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica y la naturaleza de las interacciones con otras moléculas.

Comparación Con Compuestos Similares

Compuestos similares

- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

- 2,2,3,3,3-Pentafluoropropyl methacrylate

- 1H,1H,2H,2H-Perfluorodecyl acrylate

- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate

Singularidad

En comparación con compuestos similares, 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate ofrece una combinación única de propiedades debido a la presencia de ambos grupos heptafluorobutyl y pentafluoropropyl. Esta doble fluoración mejora su estabilidad química y térmica, lo que la hace particularmente valiosa en aplicaciones que requieren materiales de alto rendimiento.

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F12O3/c9-4(10,6(13,14)8(18,19)20)1-22-3(21)23-2-5(11,12)7(15,16)17/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJHABFDJIRWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)

![5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)

![4-Methyl-2-[(thiophen-3-ylmethyl)amino]pentan-1-ol](/img/structure/B12088028.png)

amine](/img/structure/B12088034.png)

![7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12088047.png)

![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)